molecular formula C24H29N3O3S2 B2957711 N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide CAS No. 847381-47-9

N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide

Cat. No. B2957711
CAS RN: 847381-47-9
M. Wt: 471.63
InChI Key: CSEFYVKZPKHWJA-UHFFFAOYSA-N
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Description

Sulfonamides with a methoxyphenyl moiety are a class of organic compounds. They have been synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD, and TG methods . They are known for their diverse pharmacological effects .


Synthesis Analysis

Sulfonamide derivatives with a methoxyphenyl moiety have been synthesized . The synthesis of similar compounds has been reported via Schiff bases reduction route .


Molecular Structure Analysis

Crystal structures of sulfonamides with a methoxyphenyl moiety were determined by SC-XRD. Their conformational and noncovalent interaction properties were examined by both experimental and theoretical methods .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques .

Scientific Research Applications

Cognitive Enhancement Properties

Research demonstrates the compound's significant potential in cognitive enhancement, particularly through its action as a potent, selective 5-HT6 receptor antagonist. In studies, it was found to reverse scopolamine-induced deficits in novel object recognition paradigms and ameliorate age-related deficits in water maze spatial learning in rats. This suggests its utility in improving cognitive functions, potentially relevant for treating Alzheimer's disease and schizophrenia due to enhancements of cholinergic function (Hirst et al., 2006).

Structural and Computational Analysis

The compound's derivatives have been the subject of structural and computational analysis, including crystal structure studies and density functional theory (DFT) calculations. Such research aids in understanding the reactive sites for electrophilic and nucleophilic actions, contributing to the crystal packing insights and molecular interactions (Kumara et al., 2017).

Antioxidant and Enzyme Inhibitory Actions

A series of benzenesulfonamides incorporating the compound's structural motifs has shown antioxidant properties and inhibitory actions against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These properties suggest potential therapeutic applications in treating diseases associated with oxidative stress and enzymatic dysregulation, such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Carbonic Anhydrase Inhibition

Further research into benzenesulfonamide derivatives has elucidated their potent inhibitory effects on human carbonic anhydrase isoforms. This highlights the compound's relevance in exploring new therapeutic agents for conditions like glaucoma, epilepsy, obesity, and cancer by targeting specific isoforms involved in disease pathology (Mishra et al., 2017).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, sulfonamides are known to inhibit carbonic anhydrases .

Future Directions

Sulfonamides remain an important class of drugs, especially because of their inhibitory effects on carbonic anhydrases . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-19(25-32(28,29)20-9-4-3-5-10-20)24(23-13-8-18-31-23)27-16-14-26(15-17-27)21-11-6-7-12-22(21)30-2/h3-13,18-19,24-25H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEFYVKZPKHWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
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N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide

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